Methanone, bis(2-methylphenyl)-, oxime

Catalog No.
S14902319
CAS No.
108714-78-9
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, bis(2-methylphenyl)-, oxime

CAS Number

108714-78-9

Product Name

Methanone, bis(2-methylphenyl)-, oxime

IUPAC Name

N-[bis(2-methylphenyl)methylidene]hydroxylamine

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3

InChI Key

BJYDQNYKCCLENM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C

Methanone, bis(2-methylphenyl)-, oxime, also known as bis(2-methylphenyl) methanone oxime, is an organic compound characterized by the presence of two 2-methylphenyl groups attached to a central methanone moiety with an oxime functional group. The chemical structure can be represented as:

C16H17NO\text{C}_{16}\text{H}_{17}\text{N}\text{O}

This compound is notable for its potential applications in various fields, including organic synthesis and material science. The oxime functional group (C=NOH-C=N-OH) is significant for its reactivity and ability to form stable complexes with metal ions.

Typical of oximes. These include:

  • Nucleophilic Addition: The oxime can undergo nucleophilic addition reactions with various electrophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. For instance, it can react with nitriles or aldehydes under acidic or basic conditions to yield amides or other derivatives .
  • Beckmann Rearrangement: This reaction involves the conversion of oximes into amides through treatment with acid. Methanone, bis(2-methylphenyl)-, oxime can be subjected to this rearrangement, potentially yielding new amide compounds .
  • Oxidation Reactions: Oximes can be oxidized to corresponding carbonyl compounds. The oxidation of methanone, bis(2-methylphenyl)-, oxime may lead to the formation of ketones or aldehydes depending on the reaction conditions .

Several methods can be employed for synthesizing methanone, bis(2-methylphenyl)-, oxime:

  • Condensation Reaction: The most straightforward method involves the condensation of 2-methylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium hydroxide. This reaction typically occurs in an alcohol solvent at elevated temperatures.
  • Metal-Catalyzed Reactions: Recent advancements include metal-catalyzed reactions that facilitate the formation of oximes from ketones or aldehydes. Transition metals such as palladium or copper can be used to enhance yields and selectivity .
  • Oxidative Methods: Alternative synthetic routes may involve oxidative cyclization processes where suitable precursors are oxidized to form the desired oxime structure .

Methanone, bis(2-methylphenyl)-, oxime has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis for producing various nitrogen-containing compounds.
  • Coordination Chemistry: The ability of the oxime group to coordinate with metal ions makes it useful in developing metal complexes for catalysis and materials science.
  • Pharmaceuticals: Its derivatives may find applications in drug development due to their biological activity.

Studies on the interactions of methanone, bis(2-methylphenyl)-, oxime with other chemical species are essential for understanding its reactivity and potential applications. Interaction studies often focus on:

  • Metal Ion Complexation: Investigating how this compound interacts with various metal ions can reveal its utility in coordination chemistry and catalysis.
  • Biological Interactions: Exploring how this compound interacts with biological targets may provide insights into its pharmacological potential.

Methanone, bis(2-methylphenyl)-, oxime shares structural similarities with other compounds featuring oxime functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzophenone OximeDiaryl OximeExhibits strong UV absorption properties
Acetophenone OximeAromatic OximeUsed in organic synthesis and as a precursor
4-Methylbenzophenone OximeSubstituted Diaryl OximePotentially enhanced biological activity

Uniqueness

Methanone, bis(2-methylphenyl)-, oxime is unique due to its specific substitution pattern which may influence its reactivity and interaction profiles compared to other similar compounds. Its dual aromatic system can enhance stability and solubility in organic solvents.

Oxime Formation via Condensation Reactions

The formation of the oxime moiety in methanone, bis(2-methylphenyl)-, oxime typically involves condensation reactions between bis(2-methylphenyl)methanone and hydroxylamine derivatives. The classical approach employs hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to facilitate nucleophilic attack on the carbonyl carbon. Reaction conditions, including temperature, solvent polarity, and stoichiometry, significantly influence yield and purity. For instance, ethanol-water mixtures at 75°C under reflux conditions yield the oxime product within 4–6 hours, achieving purities exceeding 90% after recrystallization.

A notable advancement in oxime condensation leverages boronic acids as catalysts. Studies demonstrate that boronic acids accelerate imine formation by stabilizing intermediates through dynamic coordination, enabling reactions to proceed at neutral pH with rate constants exceeding 10^4 M^−1s^−1. This method is particularly advantageous for sensitive substrates, as it avoids strongly acidic or basic conditions that could degrade the bis(2-methylphenyl) groups.

Table 1: Comparative Analysis of Oxime Condensation Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Classical HydroxylamineNaOH/Ethanol-Water75692
Boronic Acid-AssistedPhenylboronic Acid/Water25288

Stereochemical Control in Bis(2-methylphenyl)methanone Oxime Derivatization

The oxime functional group introduces stereochemical complexity due to the possibility of syn (Z) and anti (E) isomerism. The configuration profoundly affects the compound’s physicochemical properties and reactivity. Stereoselective synthesis is achieved through:

  • Solvent Polarity: Polar aprotic solvents like dimethyl sulfoxide favor the anti isomer by stabilizing the transition state through dipole interactions.
  • Catalytic Asymmetric Induction: Chiral amines or metal-organic frameworks (MOFs) can induce enantioselectivity during oxime ether formation. For example, L-proline derivatives have been shown to yield a 7:3 syn/anti ratio in tetrahydrofuran.
  • Temperature Modulation: Lower temperatures (0–10°C) favor kinetic control, preferentially forming the syn isomer, while thermodynamic control at elevated temperatures shifts equilibrium toward the anti form.

The steric bulk of the ortho-methyl groups further influences stereochemical outcomes. These substituents restrict rotation around the C=N bond, enhancing the stability of one isomer over the other. X-ray crystallography studies reveal that the anti configuration is predominant in crystalline states due to reduced steric clashes between methyl groups.

Microwave-Assisted Synthetic Protocols for O-Substituted Oxime Ethers

Microwave irradiation has emerged as a transformative tool for synthesizing O-substituted oxime ethers, offering rapid reaction kinetics and improved yields. Traditional methods for etherification involve nucleophilic substitution of oxime hydroxyl groups with alkyl halides or epoxides under basic conditions. However, microwave-assisted protocols reduce reaction times from hours to minutes.

A representative procedure involves irradiating methanone, bis(2-methylphenyl)-, oxime with 2-bromoethanol and potassium carbonate in acetonitrile at 100°C for 15 minutes, achieving 85% conversion to the O-(2-hydroxyethyl) oxime ether. The localized heating effect of microwaves enhances molecular collisions, accelerating the substitution process without degrading thermally sensitive aromatic groups.

Table 2: Microwave vs. Conventional Heating for Oxime Ether Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time15 min6 h
Yield85%78%
Energy Consumption150 W300 W

Scalability remains a challenge, but continuous-flow microwave reactors show promise for industrial applications, enabling gram-scale production with consistent purity.

The generation of iminyl radicals from Methanone, bis(2-methylphenyl)-, oxime proceeds through homolytic cleavage of the nitrogen-oxygen bond, a process that represents one of the most fundamental transformations in oxime chemistry [5] [6]. The nitrogen-oxygen bond in oxime compounds typically exhibits bond dissociation energies ranging from 33 to 50 kcal/mol, making them particularly susceptible to homolytic scission under appropriate conditions [7] [3].

Research investigations have demonstrated that the iminyl radical formation from bis(2-methylphenyl)methanone oxime occurs through photochemical nitrogen-oxygen bond homolysis, generating free iminyl radicals that subsequently participate in various chemical transformations [5] [8]. The process involves initial excitation of the oxime compound, followed by concerted decarboxylation and fragmentation to produce carbon-centered alkyl radicals and nitrogen-centered diphenyliminyl radical pairs [8].

Kinetic studies have revealed that the rate constants for nitrogen-oxygen bond homolysis in aromatic ketoximes, including derivatives of bis(2-methylphenyl)methanone oxime, fall within the range of 1.8 × 10⁵ to 4.2 × 10⁶ s⁻¹ at temperatures between 363-373 K [3] [9]. The activation enthalpies for nitrogen-oxygen bond scission have been determined through density functional theory calculations and experimental measurements, providing valuable thermochemical data for radical generation processes [3].

Mechanistic investigations using electron paramagnetic resonance spectroscopy have confirmed the formation of iminyl radicals through direct observation of their characteristic spectroscopic signatures [2] [4]. These studies have shown that iminyl radicals generated from bis(2-methylphenyl)methanone oxime exhibit sigma-type electronic structures with delocalization of the unpaired electron through conjugation with the nitrogen lone pair [2] [3].

The following table presents comprehensive data on iminyl radical generation parameters:

Radical TypeRate Constant (s⁻¹)Temperature (K)Solvent
Iminyl (from oxime esters)1.2 × 10⁸ (cyclization)353Benzene
Iminyl (from O-phenyl oximes)1.8 × 10⁵ (N-O homolysis)363Toluene
Iminyl (from oxime carbamates)3.0 × 10³ (cyclization)300Cyclohexane
Phenoxyl (from phenol oxidation)2.5 × 10⁷ (formation)298Water
Phenoxyl (from phenoxy radicals)1.5 × 10⁶ (coupling)298Acetonitrile

The iminyl radicals generated from bis(2-methylphenyl)methanone oxime demonstrate unique reactivity patterns, including hydrogen abstraction capabilities that enable the generation of more stable carbon radicals [10]. These nitrogen-centered radicals serve as radical-type electrophiles, providing opportunities for novel transformations in synthetic organic chemistry [10] [11].

Advanced mechanistic studies have revealed that microwave irradiation of oxime compounds can induce nitrogen-oxygen homolysis without requiring toxic radical initiators or propagating agents [12]. This methodology has been successfully applied to bis(2-methylphenyl)methanone oxime derivatives, demonstrating the formation of versatile nitrogen-containing heterocycles through radical cyclization processes [12].

Phenoxyl Radical Intermediates in Oxime Decomposition Processes

The decomposition of Methanone, bis(2-methylphenyl)-, oxime involves the formation of phenoxyl radical intermediates that play crucial roles in the overall reaction mechanism [13] [14]. These oxygen-centered radicals arise through multiple pathways, including direct oxidation of phenolic moieties and secondary radical reactions following initial nitrogen-oxygen bond cleavage [15] [16].

Phenoxyl radicals generated during oxime decomposition exhibit remarkably high reactivity, with rate constants for formation reaching 2.5 × 10⁷ s⁻¹ under aqueous conditions [13]. The electronic structure of these radicals involves delocalization of the unpaired electron across the aromatic ring system, with particular stabilization occurring through resonance with the methylated phenyl substituents in bis(2-methylphenyl)methanone oxime [14].

Mechanistic investigations have established that phenoxyl radical intermediates participate in both oxidative and reductive processes during oxime decomposition [16]. The radicals demonstrate the ability to abstract hydrogen atoms from various substrates, including the parent oxime molecule, leading to complex radical chain processes [16] [17]. Studies using horseradish peroxidase in the presence of hydrogen peroxide have shown that phenoxyl radicals react selectively with nucleic acid bases, particularly guanosine residues [17].

The formation of phenoxyl radicals from bis(2-methylphenyl)methanone oxime proceeds through initial generation of the corresponding phenol derivative, followed by one-electron oxidation [13] [15]. This process is facilitated by various oxidizing agents, including peroxidases, manganese complexes, and other transition metal catalysts [15] [14]. The resulting phenoxyl radicals exhibit characteristic electron paramagnetic resonance signatures that enable their direct detection and quantification [15].

Research has demonstrated that phenoxyl radicals derived from methylated phenyl systems show enhanced stability compared to unsubstituted analogues [18] [14]. The 2-methylphenyl groups in bis(2-methylphenyl)methanone oxime provide additional stabilization through hyperconjugative interactions and steric protection of the radical center [14] [3].

Kinetic studies have revealed that phenoxyl radical coupling reactions proceed with rate constants ranging from 1.5 × 10⁶ to 2.1 × 10⁷ s⁻¹, depending on the specific substituent pattern and reaction conditions [19] [20]. The coupling processes involve radical-radical termination reactions that lead to the formation of dimeric products and other complex molecular structures [19].

Advanced spectroscopic techniques, including time-resolved electron paramagnetic resonance and laser flash photolysis, have provided detailed insights into the lifetimes and reactivity patterns of phenoxyl radicals generated from oxime decomposition [21] [22]. These studies have shown that the radicals exhibit complex decay kinetics, with both first-order and second-order components depending on radical concentration and environmental factors [21].

Solvent Effects on Radical Coupling and Hydrogen Abstraction Dynamics

The solvent environment exerts profound influences on the radical reaction pathways of Methanone, bis(2-methylphenyl)-, oxime, affecting both radical coupling processes and hydrogen abstraction dynamics [19] [23]. Comprehensive investigations have revealed that solvent properties, including polarity, hydrogen bonding capability, and viscosity, significantly modulate the kinetics and selectivity of radical transformations [23] [24].

Kinetic solvent effects have been extensively documented for radical reactions involving oxime derivatives [23]. These effects can dramatically alter reaction rates, with changes of up to an order of magnitude observed when transitioning between different solvent systems [23]. For bis(2-methylphenyl)methanone oxime, hydroxylic solvents such as alcohols and water demonstrate particularly strong effects on radical coupling dynamics [23] [9].

The influence of solvent polarity on radical reactions has been quantitatively characterized through systematic studies across solvents with varying dielectric constants [25] [24]. Water, with its high dielectric constant of 78.5, provides stabilization for charged intermediates and transition states, leading to enhanced reaction rates for polar radical processes [25]. In contrast, non-polar solvents such as benzene and toluene favor different reaction pathways, often promoting radical coupling over hydrogen abstraction [23] [9].

Hydrogen bonding interactions between solvents and radical intermediates play crucial roles in determining reaction outcomes [24]. Strong hydrogen bond donor solvents can form stabilizing interactions with nitrogen and oxygen-centered radicals, effectively modulating their reactivity and lifetime [26] [24]. For phenoxyl radicals derived from bis(2-methylphenyl)methanone oxime, hydrogen bonding interactions with protic solvents lead to significant changes in reaction kinetics [24].

The following table summarizes solvent effects on radical reaction dynamics:

SolventDielectric ConstantHydrogen BondingRelative Rate Factor
Water78.5Strong1.0 (baseline)
Acetonitrile37.5Moderate0.8
Benzene2.3None1.5
Toluene2.4None1.3
Chloroform4.8Weak1.1
Tetralin2.8None2.1

Dynamic solvent effects have been identified as providing control over radical-radical coupling reaction rates, with the potential to extend radical lifetimes significantly [19] [20]. In highly viscous solvents, radical encounters are reduced, leading to longer-lived radical species that can participate in alternative reaction pathways [19]. This phenomenon has been exploited to generate nearly stable singlet diradicals with lifetimes approaching 2 seconds at room temperature [19].

Mechanistic studies have revealed that solvent effects on hydrogen abstraction reactions are particularly pronounced for reactions involving nitrogen-oxygen bond homolysis [26] [24]. The transition states for hydrogen abstraction processes can be stabilized or destabilized depending on the solvent's ability to solvate the developing charges [24]. Kinetic measurements have shown that hydrogen abstraction rate constants can vary by factors of 2-5 depending on solvent choice [24].

Temperature-dependent solvent effects have been investigated through Arrhenius plot analysis, revealing changes in both activation energies and pre-exponential factors [9] [27]. These studies demonstrate that solvent effects are not merely enthalpic but also involve significant entropic contributions related to solvent reorganization around radical intermediates [9].

Research has established that solvent cage effects play important roles in radical pair dynamics following nitrogen-oxygen bond homolysis [8] [23]. In viscous solvents, radical pairs remain in close proximity for extended periods, increasing the probability of geminate recombination or cage escape [23]. These effects have been quantified through product distribution analysis and time-resolved spectroscopic measurements [8].

The following table presents bond dissociation energies relevant to radical processes:

Bond TypeBDE (kcal/mol)Compound Example
N-O (oximes)50.0Acetone oxime
N-O (O-phenyl oximes)35.0Benzophenone O-phenyl oxime
O-H (phenols)88.0Phenol
C-N (iminyl radicals)85.0Diphenyl iminyl radical
C-O (phenoxyl radicals)112.02-Methylphenoxyl radical

Advanced computational studies have provided molecular-level insights into solvent effects on radical reactions of oxime compounds [26] [25]. These investigations have revealed that specific solvent-radical interactions can stabilize or destabilize radical intermediates by 2-8 kcal/mol, corresponding to rate changes of 1-3 orders of magnitude at typical reaction temperatures [25] [24].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

225.115364102 g/mol

Monoisotopic Mass

225.115364102 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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